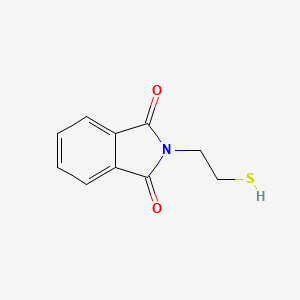

2-(2-Mercaptoethyl)isoindoline-1,3-dione

Descripción general

Descripción

2-(2-Mercaptoethyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is a thiol compound that contains a phthalimide group, which gives it unique properties and biological activities. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common synthesis of phthalimides, including 2-(2-Mercaptoethyl)isoindoline-1,3-dione, involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides (Gabriel Synthesis) are popular alternative approaches .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of inexpensive and readily available reagents under mild conditions. For example, a Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as a Lewis acid under microwave irradiation .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Mercaptoethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by reagents such as bromine (Br2) or iodine (I2) to yield disulfides.

Reduction: The reduction of disulfides back to thiols can be achieved using zinc and acid.

Substitution: Thiols can be prepared from alkyl halides by S_N2 displacement with a sulfur nucleophile such as hydrosulfide anion (–SH).

Major Products: The major products formed from these reactions include disulfides and thiols .

Aplicaciones Científicas De Investigación

2-(2-Mercaptoethyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(2-Mercaptoethyl)isoindoline-1,3-dione involves its interaction with molecular targets and pathways in biological systems. For example, phthalimide derivatives have been shown to act as selective inhibitors of COX-2, providing anti-inflammatory and analgesic activities . The compound can induce apoptosis and necrosis in cancer cells, making it a potential candidate for cancer therapy .

Comparación Con Compuestos Similares

- Methanethiol (methyl mercaptan)

- Ethanethiol (ethyl mercaptan)

- N-(2-Mercaptoethyl)phthalimide

Comparison: 2-(2-Mercaptoethyl)isoindoline-1,3-dione is unique due to the presence of the phthalimide group, which imparts distinct biological activities and chemical properties. Compared to other thiols like methanethiol and ethanethiol, this compound has enhanced stability and specific interactions with biological targets .

Actividad Biológica

2-(2-Mercaptoethyl)isoindoline-1,3-dione, commonly referred to as cysteamine, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by extensive research findings.

- Molecular Formula : C₁₀H₉NO₂S

- CAS Number : 4490-75-9

- Molecular Weight : 199.25 g/mol

- Structure : The compound features an isoindoline core with a mercaptoethyl group that contributes to its reactivity and biological activity.

Cysteamine exhibits several mechanisms that underlie its biological effects:

- Antioxidant Activity : Cysteamine is known to increase intracellular glutathione levels, which restores redox balance in cells. This property makes it a potent scavenger of reactive oxygen species (ROS) such as hydroxyl radicals and hydrogen peroxide .

- Caspase Activation : It has been shown to modulate apoptosis in cystinotic cells by increasing the activity of caspase-3 and protein kinase Cε, leading to enhanced programmed cell death in certain cancer cell lines .

- Heat Shock Protein Induction : Cysteamine promotes the production of heat shock proteins (HSPs), which play a crucial role in cellular protection against stress .

- Drug Synergism : In studies involving doxorubicin-resistant cancer cells, cysteamine significantly enhanced the cytotoxic effects of doxorubicin, suggesting potential applications in overcoming drug resistance in cancer therapy .

Biological Activities

The compound has been investigated for various biological activities:

- Nephropathic Cystinosis Treatment : Cysteamine is primarily used as a treatment for nephropathic cystinosis, a condition characterized by the accumulation of cystine within lysosomes. Its ability to reduce cystine levels in cells is well-documented .

- Anticancer Properties : Research indicates that cysteamine can enhance the efficacy of chemotherapeutic agents and induce apoptosis in various cancer cell lines, including HeLa and B16 melanoma cells .

- Neuroprotective Effects : Preliminary studies suggest that cysteamine may have neuroprotective properties, potentially beneficial in neurodegenerative diseases due to its antioxidant effects.

Table 1: Summary of Key Studies on Cysteamine

Notable Research Findings:

- Increased GSH Levels : A study highlighted that treatment with 100 μM cysteamine significantly increased intracellular glutathione levels in various cell types, enhancing cellular resilience against oxidative stress .

- Apoptosis Induction : In vitro experiments revealed that cysteamine treatment led to increased rates of apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Mercaptoethyl)isoindoline-1,3-dione to improve yield and purity?

Methodological Answer: Synthesis optimization requires a factorial experimental design to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a pre-experimental screening using fractional factorial design can identify critical variables impacting yield and purity . Subsequent purification via column chromatography or recrystallization, as demonstrated in phthalimide derivative syntheses , ensures removal of byproducts. Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting reaction time based on intermediate stability are key steps.

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm proton environments and carbon骨架 connectivity.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretches at ~1700 cm, S-H stretches at ~2550 cm).

- X-ray Crystallography: Single-crystal diffraction resolves absolute configuration and bond geometries, as shown in isoindoline-dione derivatives . Ensure crystals are grown in inert solvents (e.g., dichloromethane/hexane) to avoid hydration artifacts.

Q. What are the key considerations for designing experiments to study the thiol group's reactivity in this compound?

Methodological Answer: Design experiments with controlled variables:

- pH Dependence: Thiol (-SH) reactivity is pH-sensitive; use buffered solutions to isolate redox or nucleophilic behavior.

- Competing Reactions: Introduce alkylating agents (e.g., iodoacetamide) to quantify thiol-specific reactivity versus amine or carbonyl interactions.

- Pre-test/Post-test Design: Compare reactivity before and after thiol-blocking agents to validate specificity . Kinetic studies under inert atmospheres (N/Ar) prevent oxidation artifacts.

Advanced Research Questions

Q. How can computational chemistry methods like Density Functional Theory (DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Workflow:

- Geometry Optimization: Use B3LYP/6-311++G(d,p) to minimize energy and determine ground-state structure .

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Transition State Modeling: Identify reaction pathways (e.g., thiol-disulfide exchange) using Nudged Elastic Band (NEB) methods.

- Validation: Cross-reference computed vibrational spectra (IR) with experimental data to ensure model accuracy .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

Methodological Answer:

- Multi-Method Validation: Compare DFT-derived bond lengths/angles with X-ray crystallography data . Discrepancies >0.05 Å may indicate solvation effects or crystal packing forces.

- Sensitivity Analysis: Vary DFT functionals (e.g., M06-2X vs. ωB97XD) to assess prediction robustness .

- Experimental Replication: Redesign syntheses under controlled conditions (e.g., anhydrous, low O) to isolate variables conflicting with simulations .

Q. How can Hirshfeld Surface Analysis and Molecular Electrostatic Potential (MEP) maps elucidate the electronic environment of this compound?

Methodological Answer:

- Hirshfeld Surface Analysis:

- Use CrystalExplorer to generate surfaces from X-ray data, highlighting intermolecular interactions (e.g., S···H contacts) .

- Quantify interaction contributions via 2D fingerprint plots.

- MEP Mapping:

- Compute electrostatic potentials at the B3LYP/6-311++G(d,p) level to visualize nucleophilic (red) and electrophilic (blue) regions .

- Correlate MEP findings with experimental reactivity (e.g., thiolate formation in basic conditions).

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction simulation for this compound?

Methodological Answer:

- Multi-Physics Modeling: Integrate reaction kinetics with mass transfer simulations in COMSOL to predict scalability (e.g., batch vs. flow reactors).

- AI Optimization: Train neural networks on experimental datasets to predict optimal reaction conditions (e.g., solvent ratios, catalyst loading) .

- Real-Time Adjustment: Implement closed-loop systems where AI modifies parameters (e.g., temperature) based on in-situ spectroscopy feedback .

Q. What advanced spectroscopic techniques characterize the dynamic behavior of the mercaptoethyl moiety in solution?

Methodological Answer:

- 2D NMR (COSY, NOESY): Resolve spatial proximities between thiol protons and adjacent groups, detecting conformational flexibility.

- Variable-Temperature NMR: Monitor thiol tautomerism or rotational barriers by acquiring spectra at 25–60°C.

- EPR Spectroscopy: Detect radical intermediates during thiol oxidation using spin traps (e.g., TEMPO).

Propiedades

IUPAC Name |

2-(2-sulfanylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-14/h1-4,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOPWFKONJYLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196335 | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4490-75-9 | |

| Record name | 2-(2-Mercaptoethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4490-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phthalimidoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Mercaptoethyl)isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHTHALIMIDOETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8AV0RD7ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.